molecular formula C18H30O2 B12657535 1-(4-Nonylphenoxy)propan-2-ol CAS No. 94237-15-7

1-(4-Nonylphenoxy)propan-2-ol

Cat. No.: B12657535
CAS No.: 94237-15-7
M. Wt: 278.4 g/mol
InChI Key: WLCXMYXZQNWTKN-UHFFFAOYSA-N
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Description

1-(4-Nonylphenoxy)propan-2-ol is an organic compound with the molecular formula C18H30O2. It is a derivative of nonylphenol, which is known for its surfactant properties. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Nonylphenoxy)propan-2-ol can be synthesized through the reaction of nonylphenol with propylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The reaction proceeds as follows:

[ \text{Nonylphenol} + \text{Propylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where nonylphenol and propylene oxide are mixed in the presence of a catalyst. The reaction mixture is then heated to facilitate the reaction, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nonylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

1-(4-Nonylphenoxy)propan-2-ol has various applications in scientific research:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Nonylphenoxy)propan-2-ol involves its interaction with cell membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in various applications, including drug delivery and as a surfactant in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Nonylphenol: A precursor to 1-(4-Nonylphenoxy)propan-2-ol, known for its surfactant properties.

    Propan-2-ol: A simple alcohol used in various industrial applications.

    Nonylphenol ethoxylates: Similar surfactants with varying ethoxylation degrees.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of nonylphenol and propan-2-ol

Biological Activity

1-(4-Nonylphenoxy)propan-2-ol is a synthetic compound belonging to the class of nonylphenol ethoxylates, which are widely recognized for their surfactant properties. This compound is characterized by its hydrophobic nonylphenoxy group and a propan-2-ol backbone, contributing to its unique physicochemical properties. The biological activity of this compound is of considerable interest due to its potential effects on human health and the environment, particularly concerning endocrine disruption and toxicity.

Chemical Structure and Properties

The molecular formula of this compound is C19H32OC_{19}H_{32}O. Its structure can be depicted as follows:

Structure C15H24O+C3H8O\text{Structure }\text{C}_{15}\text{H}_{24}\text{O}+\text{C}_{3}\text{H}_{8}\text{O}

This compound exhibits amphiphilic characteristics, allowing it to interact with both hydrophilic and hydrophobic substances, making it effective in various applications, including detergents and emulsifiers.

Mechanism of Biological Activity

This compound primarily exerts its biological activity through its surfactant properties. It interacts with lipid bilayers and proteins, influencing cellular processes such as:

  • Membrane Fluidity : Alters the fluidity of cell membranes, which can affect the function of membrane proteins.
  • Permeability : Increases membrane permeability, potentially facilitating the entry of other substances into cells.

These interactions can lead to significant biological effects, including toxicity to aquatic organisms and potential endocrine-disrupting effects in mammals.

Toxicological Studies

Research indicates that nonylphenol derivatives, including this compound, may exhibit estrogenic activity. This raises concerns about their impact on wildlife and human health. Key findings from various studies include:

StudyFindings
Endocrine Disruption Nonylphenol derivatives mimic estrogen and can disrupt hormonal functions in wildlife .
Aquatic Toxicity Significant toxicity observed in fish and invertebrates, leading to bioaccumulation in aquatic ecosystems.
Human Health Risks Potential links to reproductive health issues due to endocrine disruption .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Estrogenic Activity Assessment :
    • A study assessed the estrogenic activity of various nonylphenol derivatives using in vitro assays. Results indicated that this compound exhibited significant estrogenic activity comparable to known endocrine disruptors.
  • Aquatic Toxicity Evaluation :
    • Research conducted on aquatic organisms demonstrated that exposure to this compound led to altered reproductive behaviors and developmental issues in fish species, highlighting its potential ecological impact .
  • Human Health Impact Analysis :
    • Epidemiological studies have suggested associations between exposure to nonylphenol derivatives and adverse reproductive outcomes in humans, emphasizing the need for further investigation into its safety .

Environmental Impact

The environmental persistence of nonylphenol derivatives poses significant risks. These compounds are known to bioaccumulate in aquatic organisms, leading to toxicological concerns. The following table summarizes key environmental impacts:

Impact AreaDescription
Bioaccumulation Nonylphenols accumulate in aquatic food chains, affecting higher trophic levels .
Ecosystem Disruption Altered reproductive patterns in aquatic species can lead to population declines.
Regulatory Concerns Increasing regulations on the use of nonylphenols due to their harmful effects on ecosystems .

Properties

CAS No.

94237-15-7

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

1-(4-nonylphenoxy)propan-2-ol

InChI

InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-17-11-13-18(14-12-17)20-15-16(2)19/h11-14,16,19H,3-10,15H2,1-2H3

InChI Key

WLCXMYXZQNWTKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC(C)O

Origin of Product

United States

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